molecular formula C16H12Br2N4O4 B3859769 N',N''-(1E,2E)-ethane-1,2-diylidenebis(5-bromo-2-hydroxybenzohydrazide)

N',N''-(1E,2E)-ethane-1,2-diylidenebis(5-bromo-2-hydroxybenzohydrazide)

Cat. No.: B3859769
M. Wt: 484.10 g/mol
InChI Key: UPPGJEJITYOIMU-OGBZJDJUSA-N
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Description

N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(5-bromo-2-hydroxybenzohydrazide) is a complex organic compound characterized by its unique structure, which includes bromine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(5-bromo-2-hydroxybenzohydrazide) typically involves the condensation of 5-bromo-2-hydroxybenzohydrazide with ethane-1,2-dione under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the presence of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(5-bromo-2-hydroxybenzohydrazide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with substituted functional groups in place of bromine.

Scientific Research Applications

N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(5-bromo-2-hydroxybenzohydrazide) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(5-bromo-2-hydroxybenzohydrazide) involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and hydroxyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(5-chloro-2-hydroxybenzohydrazide)
  • N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(5-fluoro-2-hydroxybenzohydrazide)
  • N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(5-iodo-2-hydroxybenzohydrazide)

Uniqueness

N’,N’'-(1E,2E)-ethane-1,2-diylidenebis(5-bromo-2-hydroxybenzohydrazide) is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Compared to its chloro, fluoro, and iodo analogs, the bromine-containing compound exhibits different reactivity and potency in various applications.

Properties

IUPAC Name

5-bromo-N-[(E)-[(2E)-2-[(5-bromo-2-hydroxybenzoyl)hydrazinylidene]ethylidene]amino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2N4O4/c17-9-1-3-13(23)11(7-9)15(25)21-19-5-6-20-22-16(26)12-8-10(18)2-4-14(12)24/h1-8,23-24H,(H,21,25)(H,22,26)/b19-5+,20-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPGJEJITYOIMU-OGBZJDJUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NN=CC=NNC(=O)C2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)C(=O)N/N=C/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N',N''-(1E,2E)-ethane-1,2-diylidenebis(5-bromo-2-hydroxybenzohydrazide)
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N',N''-(1E,2E)-ethane-1,2-diylidenebis(5-bromo-2-hydroxybenzohydrazide)
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N',N''-(1E,2E)-ethane-1,2-diylidenebis(5-bromo-2-hydroxybenzohydrazide)
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N',N''-(1E,2E)-ethane-1,2-diylidenebis(5-bromo-2-hydroxybenzohydrazide)

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